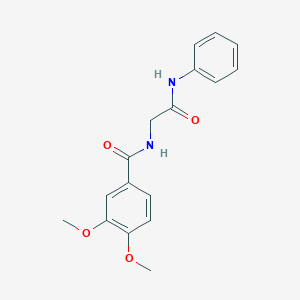
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as ANO and has been widely studied for its potential applications in scientific research. ANO is a small molecule that has a complex structure and can be synthesized using various methods.
作用機序
The mechanism of action of ANO is not fully understood. However, it has been proposed that ANO inhibits the activity of the enzyme histone deacetylase (HDAC) and induces the acetylation of histones. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. ANO also inhibits the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
ANO has been shown to have several biochemical and physiological effects. It inhibits the activity of HDAC, which leads to the acetylation of histones and the activation of tumor suppressor genes. ANO also inhibits the activity of NF-κB, which reduces the production of inflammatory cytokines. Additionally, ANO has been shown to reduce angiogenesis, which is the formation of new blood vessels.
実験室実験の利点と制限
ANO has several advantages for lab experiments. It is a small molecule that can be synthesized using various methods. ANO has been extensively studied for its potential applications in scientific research and has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. However, ANO also has limitations for lab experiments. It has poor solubility in water and may require the use of organic solvents for experiments. Additionally, ANO may have potential toxicity and requires careful handling and disposal.
将来の方向性
There are several future directions for the study of ANO. One potential direction is the development of ANO derivatives with improved solubility and bioavailability. Another direction is the investigation of ANO in combination with other anti-cancer drugs for enhanced efficacy. Additionally, the study of ANO in animal models and clinical trials may provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of ANO involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-amino-N-phenylethylacetamide in the presence of a base. The reaction yields ANO as a white crystalline solid. The purity of ANO can be improved by recrystallization or chromatography.
科学的研究の応用
ANO has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. ANO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also suppresses the production of inflammatory cytokines and reduces angiogenesis, which is the formation of new blood vessels.
特性
IUPAC Name |
N-(2-anilino-2-oxoethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-9-8-12(10-15(14)23-2)17(21)18-11-16(20)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSQTPXMIPWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)
![N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)
![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)
![ethyl 6-methyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)

![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B5163098.png)
